molecular formula C20H25FINO2 B1147654 FE-PE2I CAS No. 949091-68-3

FE-PE2I

カタログ番号: B1147654
CAS番号: 949091-68-3
分子量: 457.32
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

The mechanism of action of FE-PE2I is based on its high affinity and selectivity for the dopamine transporter (DAT). It allows for the imaging and quantification of DAT density, providing noninvasive diagnostic imaging .

Safety and Hazards

FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of this compound is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .

将来の方向性

FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .

化学反応の分析

Types of Reactions

FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .

Common Reagents and Conditions

The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of FE-PE2I involves the reaction of a precursor molecule with a reducing agent to form the final product.", "Starting Materials": [ "3-(2'-methoxyphenyl)-8-(3-methyl-2-butenyl)xanthine (MMP)", "Iron(III) chloride hexahydrate (FeCl3.6H2O)", "Sodium borohydride (NaBH4)", "Potassium hydroxide (KOH)", "Hydrochloric acid (HCl)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve MMP (1.0 g) in ethanol (10 mL) and add FeCl3.6H2O (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add NaBH4 (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add KOH (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the reaction mixture with HCl and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] }

CAS番号

949091-68-3

分子式

C20H25FINO2

分子量

457.32

同義語

2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。